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5-Thia-8-azaspiro[3.5]nonane;hydrochloride

Cat. No.: B2679914
CAS No.: 2503203-63-0
M. Wt: 179.71
InChI Key: WGCRVAICKWKWRZ-UHFFFAOYSA-N
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Description

Contemporary Significance of Spirocyclic Scaffolds in Molecular Design

Architectural Uniqueness and Three-Dimensionality of Spiro Centers

The defining feature of a spirocycle is the spiro atom, a quaternary carbon that acts as a single point of connection for two rings. This arrangement forces the rings into perpendicular planes, creating a rigid, well-defined three-dimensional structure. This inherent 3D character is a significant departure from the "flat" nature of many aromatic and acyclic compounds, offering a more diverse presentation of chemical functionality in space. bldpharm.com The introduction of a spirocyclic scaffold can, therefore, lead to improved potency, selectivity, and pharmacokinetic properties of a molecule by enabling more precise interactions with biological targets. bldpharm.com

Overview of Heteroatom-Containing Spirocycles within Chemical Research

The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into spirocyclic frameworks further enhances their utility and diversity. Heteroatoms can introduce hydrogen bonding capabilities, modulate electronic properties, and provide handles for further chemical modification. Thia-azaspirocycles, which contain both sulfur and nitrogen atoms, are a particularly interesting class of heteroatom-containing spirocycles. The presence of the sulfur atom can influence the compound's conformation and metabolic stability, while the nitrogen atom often serves as a key site for interaction with biological targets or for the attachment of various substituents. Research into related structures, such as 7-azaspiro[3.5]nonane derivatives, has demonstrated their potential as agonists for G protein-coupled receptors (GPCRs), a large and important family of drug targets. nih.govdntb.gov.ua

Specific Focus on 5-Thia-8-azaspiro[3.5]nonane;hydrochloride as a Core Chemical Entity

Within the broad family of heteroatom-containing spirocycles, 5-Thia-8-azaspiro[3.5]nonane hydrochloride represents a specific and intriguing chemical entity. Its structure combines a four-membered thietane (B1214591) ring with a six-membered piperidine (B6355638) ring, joined by a spiro carbon.

Structural Classification and Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for spiro compounds, the name "5-Thia-8-azaspiro[3.5]nonane" provides a precise description of its structure. qmul.ac.ukyoutube.com The prefix "spiro" indicates the presence of a spirocyclic system. The numbers in the brackets, [3.5], denote the number of atoms in each ring linked to the spiro atom, starting with the smaller ring. In this case, the thietane ring has three atoms (excluding the spiro atom) and the piperidine ring has five. The term "nonane" signifies a total of nine atoms in the bicyclic system (excluding hydrogens). The prefixes "5-thia" and "8-aza" specify the positions of the sulfur and nitrogen heteroatoms, respectively, with numbering starting in the smaller ring adjacent to the spiro atom. The hydrochloride salt form indicates that the basic nitrogen atom of the piperidine ring is protonated and associated with a chloride ion.

Table 1: Structural Details of 5-Thia-8-azaspiro[3.5]nonane

Feature Description
Core Structure Spiro[3.5]nonane
Ring 1 Thietane (4-membered ring with one sulfur atom)
Ring 2 Piperidine (6-membered ring with one nitrogen atom)
Spiro Atom Carbon
Heteroatom Positions Sulfur at position 5, Nitrogen at position 8

| Salt Form | Hydrochloride |

Academic Rationale for Investigation in Synthetic Organic Chemistry

While specific research on 5-Thia-8-azaspiro[3.5]nonane hydrochloride is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the broader context of medicinal chemistry and the study of related compounds. The synthesis and evaluation of novel spirocyclic systems, particularly those containing heteroatoms, are of significant academic and industrial interest. nih.govresearchgate.net

The thia-azaspiro[3.5]nonane scaffold presents a unique combination of a strained four-membered thietane ring and a conformationally flexible six-membered piperidine ring. This structural motif could be explored for its potential to interact with a variety of biological targets. For instance, the piperidine moiety is a common feature in many centrally active drugs, and its incorporation into a rigid spirocyclic system could lead to novel pharmacological profiles.

Furthermore, the synthesis of such compounds presents interesting challenges and opportunities in synthetic organic chemistry. Developing efficient and stereoselective routes to novel spirocycles is an active area of research. The investigation of compounds like 5-Thia-8-azaspiro[3.5]nonane hydrochloride contributes to the fundamental understanding of the synthesis, properties, and potential applications of complex molecular architectures. The study of related thia-azaspiro compounds has shown their potential in developing new therapeutic agents, for example, as antituberculosis and cytotoxic agents. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNS B2679914 5-Thia-8-azaspiro[3.5]nonane;hydrochloride CAS No. 2503203-63-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-thia-8-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS.ClH/c1-2-7(3-1)6-8-4-5-9-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCRVAICKWKWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCCS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of 5 Thia 8 Azaspiro 3.5 Nonane Frameworks

Reactivity of the Thia Moiety within the Spiro System

The sulfur atom in the six-membered ring is a key site for reactivity, particularly for oxidative transformations that can significantly alter the compound's electronic and steric properties.

The thioether in the 5-Thia-8-azaspiro[3.5]nonane ring can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations introduce new functional groups that can influence the molecule's polarity and hydrogen bonding capabilities. For instance, the oxidation of the parent compound yields 5-Thia-8-azaspiro[3.5]nonane 5-oxide hydrochloride and 8lambda6-thia-5-azaspiro[3.5]nonane-8,8-dione respectively. bldpharm.comsigmaaldrich.comsigmaaldrich.com The controlled oxidation to the sulfoxide introduces a chiral center at the sulfur atom, allowing for the potential separation of diastereomers. Further oxidation leads to the achiral sulfone.

Interactive Table: Oxidative Transformations of the Thia Moiety

Product Name Chemical Formula Molecular Weight ( g/mol ) CAS Number
5-Thia-8-azaspiro[3.5]nonane 5-oxide hydrochloride C₇H₁₄ClNOS 195.71 2503204-13-3

Reactivity of the Azaspiro Nitrogen

The secondary amine in the azetidine (B1206935) ring is a versatile handle for a wide range of chemical modifications, from simple alkylations to the construction of more complex molecular architectures.

The lone pair of electrons on the nitrogen atom of the 5-Thia-8-azaspiro[3.5]nonane imparts nucleophilic character, allowing it to readily participate in substitution reactions. This reactivity is fundamental to many derivatization strategies. For example, spiro-β-lactams, which are structurally related, have been shown to react with various nucleophiles. rsc.org This suggests that the nitrogen in the 5-Thia-8-azaspiro[3.5]nonane framework would be similarly reactive towards electrophiles.

While direct reduction of the azaspiro nitrogen is not typical, reductive transformations of functionalities attached to the nitrogen are a common strategy. For instance, if the nitrogen is part of an amide or imide, reduction can yield the corresponding amine. In the synthesis of related azaspiro compounds, reducing agents like lithium aluminum hydride are used to reduce amide functionalities to amines. google.com This approach can be applied to derivatives of 5-Thia-8-azaspiro[3.5]nonane to introduce or modify substituents on the nitrogen atom.

The secondary amine of the 5-Thia-8-azaspiro[3.5]nonane is a prime site for functionalization to modulate the compound's physicochemical properties and biological activity. Common derivatization strategies include:

Alkylation and Arylation: Reaction with alkyl or aryl halides to introduce a wide variety of substituents.

Acylation: Formation of amides through reaction with acyl chlorides or carboxylic acids.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

These strategies are widely employed in the synthesis of derivatives of other azaspirocycles for various applications, including drug discovery. nih.govmdpi.com For example, the synthesis of analogs of the drug buspirone (B1668070) involves the alkylation of an azaspiro nitrogen. nih.gov

Conformational Effects on Spiro Ring System Reactivity

The reactivity of the 5-Thia-8-azaspiro[3.5]nonane framework is not solely determined by the electronic properties of its heteroatoms but is also significantly influenced by the conformational preferences of its spirocyclic system. The three-dimensional arrangement of the rings can dictate the accessibility of the reactive sites to reagents.

The structure and conformations of heterocyclic compounds are key factors in determining their biological activity and chemical reactivity. nih.gov Differences in bond distances, bond angles, and the presence of lone pairs on heteroatoms, when compared to their carbocyclic analogs, lead to distinct conformational features. nih.gov In spirocyclic systems, the preferred orientation of substituents can direct the trajectory of a chemical attack. nih.gov For instance, in related oxaspiro derivatives, the orientation of exocyclic substituents was found to direct oxidative attack. nih.gov A thorough conformational analysis, often employing techniques like NMR spectroscopy and computational modeling, is crucial for understanding and predicting the reactivity of the 5-Thia-8-azaspiro[3.5]nonane system and for designing selective chemical transformations. nih.govresearchgate.net

Impact of Ring Strain on Reaction Pathways

The thietane (B1214591) ring, a four-membered heterocycle containing a sulfur atom, is characterized by significant ring strain, estimated to be around 19.6 kcal/mol. This inherent strain is a dominant factor in the chemical reactivity of the 5-Thia-8-azaspiro[3.5]nonane framework, often providing a thermodynamic driving force for ring-opening reactions. The presence of the spirocyclic fusion with the more stable, chair-like piperidine (B6355638) ring introduces additional conformational constraints that can influence the pathways of these reactions.

Ring-opening reactions of the thietane moiety can be initiated by various reagents and conditions. For instance, nucleophilic attack at one of the carbon atoms adjacent to the sulfur can lead to cleavage of a carbon-sulfur bond. The regioselectivity of such an attack would be influenced by steric hindrance from the piperidine ring and the electronic nature of any substituents. Similarly, electrophilic attack on the sulfur atom can activate the ring towards nucleophilic opening.

The strain in the thietane ring can be harnessed to drive reactions that might otherwise be unfavorable. For example, transition metal-catalyzed reactions could proceed via oxidative addition into a C-S bond, leading to the formation of larger, more complex heterocyclic systems. The specific reaction pathway would be highly dependent on the nature of the catalyst and the reaction conditions.

While specific experimental data on the 5-Thia-8-azaspiro[3.5]nonane system is limited in publicly available literature, the general principles of thietane chemistry suggest that its reactivity will be largely dictated by the release of ring strain. The table below outlines plausible reaction pathways driven by this principle.

Reaction Type Initiator/Reagent Plausible Product Type Driving Force
Nucleophilic Ring OpeningStrong Nucleophiles (e.g., organolithiums, Grignard reagents)Thiol-functionalized piperidinesRelease of ring strain
Electrophilic Ring OpeningElectrophiles (e.g., alkyl halides, acyl chlorides) followed by a nucleophileSubstituted thietanes or ring-opened productsActivation by the electrophile and subsequent strain release
Reductive CleavageReducing agents (e.g., LiAlH4, Raney Nickel)Mercaptoalkyl-piperidinesRelease of ring strain
Oxidative Ring ExpansionOxidizing agents (e.g., m-CPBA) followed by rearrangementCyclic sulfones or sultinesFormation of a more stable, larger ring system

This table is illustrative and based on the known reactivity of thietanes and related strained heterocycles. Specific outcomes for 5-Thia-8-azaspiro[3.5]nonane would require experimental validation.

Stereoselective Chemical Transformations

The spirocyclic nature of 5-Thia-8-azaspiro[3.5]nonane introduces elements of chirality and diastereoselectivity into its chemical transformations. The spiro carbon atom itself is a stereocenter, and the rigid conformation of the fused ring system can direct the approach of reagents to specific faces of the molecule, leading to stereoselective outcomes.

Functionalization of the piperidine nitrogen, for example, through acylation or alkylation, would likely proceed without affecting the stereochemistry at the spiro center. However, reactions involving the thietane ring could be highly stereoselective. For instance, the oxidation of the sulfur atom to a sulfoxide would create a new stereocenter. The diastereoselectivity of this oxidation would be influenced by the steric hindrance imposed by the piperidine ring, potentially favoring the formation of one diastereomer over the other.

Furthermore, if a chiral center is introduced elsewhere in the molecule, for instance, on the piperidine ring, this could lead to diastereoselective reactions at the thietane ring due to intramolecular directing effects. The conformational rigidity of the spirocyclic system would play a crucial role in transmitting this stereochemical information.

Below is a table summarizing potential stereoselective transformations of the 5-Thia-8-azaspiro[3.5]nonane framework, based on general principles of stereochemistry in cyclic and spirocyclic systems.

Transformation Reagent/Condition Potential Stereochemical Outcome Controlling Factors
Sulfur OxidationChiral oxidizing agent (e.g., Sharpless reagent)Enantioselective formation of a sulfoxideAsymmetric induction from the chiral reagent
N-Alkylation with a chiral electrophileChiral alkyl halideDiastereoselective formation of a quaternary ammonium (B1175870) saltSteric interactions between the existing framework and the chiral electrophile
Ring opening with a chiral nucleophileChiral organometallic reagentDiastereoselective formation of a new stereocenterFacial selectivity dictated by the existing stereochemistry and reagent approach

This table presents hypothetical scenarios based on established principles of stereoselective synthesis. The actual stereochemical outcomes for 5-Thia-8-azaspiro[3.5]nonane;hydrochloride would need to be determined experimentally.

Stability of the Hydrochloride Salt Form and its Influence on Chemical Reactions

The hydrochloride salt of 5-Thia-8-azaspiro[3.5]nonane is formed by the protonation of the basic piperidine nitrogen by hydrochloric acid. This salt formation has significant implications for the compound's stability, solubility, and reactivity.

In general, amine hydrochloride salts are crystalline solids with higher melting points and greater stability compared to their free base counterparts. The protonation of the nitrogen atom protects it from oxidation and other degradation pathways. This enhanced stability is advantageous for the storage and handling of the compound. Moreover, the ionic nature of the hydrochloride salt typically imparts greater solubility in polar solvents, including water, which can be beneficial for certain applications.

The presence of the hydrochloride salt has a profound influence on the chemical reactivity of the 5-Thia-8-azaspiro[3.5]nonane framework. The protonated piperidine nitrogen is no longer nucleophilic, effectively deactivating it towards reactions such as acylation and alkylation. To perform such reactions, the free base must first be generated by treatment with a suitable base.

The table below summarizes the influence of the hydrochloride salt form on the properties and reactivity of 5-Thia-8-azaspiro[3.5]nonane.

Property/Reaction Free Base Form Hydrochloride Salt Form Reason for Difference
Physical State Typically an oil or low-melting solidCrystalline solidIonic nature of the salt
Solubility More soluble in nonpolar organic solventsMore soluble in polar solvents (e.g., water, methanol)Ionic character enhances polarity
Stability Susceptible to oxidation and degradationMore stable to air and oxidationProtonation of the lone pair on nitrogen
Reactivity of Nitrogen NucleophilicNon-nucleophilicLone pair is involved in the salt formation
Reactivity of Thietane Ring May be influenced by the basic nitrogenPotentially altered by the electron-withdrawing ammonium groupInductive effects from the protonated nitrogen

Structural Characterization and Computational Chemical Investigations

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture

Modern spectroscopic methods provide a detailed picture of molecular connectivity and constitution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable for the structural verification of novel chemical entities like 5-Thia-8-azaspiro[3.5]nonane hydrochloride.

The definitive structure of 5-Thia-8-azaspiro[3.5]nonane hydrochloride is established through a suite of one- and two-dimensional NMR experiments and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide the foundational data for structural assignment. The ¹H NMR spectrum is expected to show distinct signals for the methylene protons on both the four-membered thietane (B1214591) ring and the six-membered piperidine (B6355638) ring. The protons adjacent to the sulfur and nitrogen atoms would exhibit characteristic chemical shifts. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity. HSQC correlates protons with their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations. The key HMBC correlation confirming the spiro-center would be between the protons on the carbons adjacent to the spiro-carbon (C4, C6, C9) and the quaternary spiro-carbon itself (C5). mdpi.com

Mass Spectrometry (MS) : High-resolution mass spectrometry provides an exact mass measurement of the molecular ion, which is used to confirm the elemental composition and molecular formula (C₇H₁₄ClNS).

X-ray Crystallography : The most unambiguous confirmation of molecular architecture is provided by single-crystal X-ray diffraction. researchgate.netnih.gov This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles, offering definitive proof of the spirocyclic connectivity and the relative orientation of the two rings. mdpi.com For related spiro thiazolidine derivatives, X-ray analysis has been used to confirm their 3D structures. researchgate.netnih.gov

Below is a table of predicted NMR spectral data for 5-Thia-8-azaspiro[3.5]nonane hydrochloride, based on its structure and data from analogous heterocyclic systems.

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Key HMBC Correlations
C4~40-45~3.0-3.5 (t)C5, C6
C5 (Spiro)~60-65--
C6~35-40~2.0-2.5 (t)C5, C7, C8
C7~28-32~1.8-2.2 (m)C6, C8, C9
C8~50-55~3.2-3.7 (t)C6, C7, C9
C9~35-40~2.0-2.5 (t)C5, C7, C8

Spiranes can exhibit chirality, even without a traditional asymmetric carbon atom bearing four different substituents. wikipedia.org This often arises from the fixed, twisted arrangement of the two rings, a phenomenon known as axial chirality. wikipedia.org

For 5-Thia-8-azaspiro[3.5]nonane, the unsubstituted parent compound is achiral due to a plane of symmetry passing through the S, C5, and N atoms. However, if substituents were introduced on the rings, chiral centers could be created. The absolute configuration of such chiral centers is assigned as (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. uomustansiriyah.edu.iqucsb.edu

Cahn-Ingold-Prelog (CIP) System : To assign stereochemistry, each group attached to the chiral center is given a priority based on atomic number. ucsb.edu The molecule is then oriented so the lowest-priority group points away from the viewer. If the remaining groups (from highest to lowest priority) trace a clockwise path, the configuration is (R); if the path is counter-clockwise, it is (S). uomustansiriyah.edu.iq

Advanced NMR Techniques : For substituted derivatives, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry by identifying protons that are close to each other in space.

X-ray Crystallography : As the definitive method for 3D structure elucidation, single-crystal X-ray analysis can unambiguously determine the absolute configuration of a chiral spirocycle. nih.gov

Conformational Analysis of Spiro[3.5]nonane Systems

The conformation of a spirocyclic molecule is dictated by the interplay of ring strain, the rigidity of the spiro-center, and the electronic effects of any heteroatoms.

The four-membered thietane ring in the 5-Thia-8-azaspiro[3.5]nonane structure is subject to significant ring strain. This instability arises because the bond angles are forced to deviate from their ideal values. wikipedia.org

The spiro-center is a defining feature of the molecule's geometry. By joining two rings at a single quaternary carbon atom, the spiro fusion imparts considerable conformational rigidity. researchgate.net

Conformational Restriction : Unlike flexible linear molecules, the spirocyclic framework has a limited number of accessible conformations. nih.gov This rigidity is an attractive feature in medicinal chemistry, as it can pre-organize functional groups into a specific orientation for interacting with biological targets. bldpharm.comtandfonline.com

Three-Dimensionality : The spiro-center forces the two rings into planes that are roughly perpendicular to each other. This creates a distinct and rigid three-dimensional shape, a characteristic that is increasingly sought after in drug design to move away from flat, aromatic structures. bldpharm.comtandfonline.com

The presence of sulfur and nitrogen atoms significantly influences the molecule's electronic properties, bond parameters, and conformational behavior. nih.govopenmedicinalchemistryjournal.com

Nitrogen Atom : The nitrogen atom is part of the six-membered piperidine ring, which typically adopts a stable chair conformation to minimize steric and torsional strain. In the hydrochloride salt form, the nitrogen atom is protonated and bears a positive charge. This protonated amine can act as a hydrogen bond donor, influencing intermolecular interactions and potentially affecting the conformational equilibrium of the piperidine ring. The presence of heteroatoms like nitrogen and sulfur introduces unique physicochemical characteristics compared to their carbocyclic counterparts. nih.govopenmedicinalchemistryjournal.com

An article on the structural characterization and computational chemical investigations of 5-Thia-8-azaspiro[3.5]nonane hydrochloride cannot be generated at this time. Extensive searches for scientific literature detailing the theoretical and computational chemistry of this specific compound did not yield any relevant results.

Density Functional Theory (DFT) studies on its electronic structure and energetics.

Predictions of its reactivity and reaction mechanisms using methods such as Frontier Molecular Orbital Theory.

Computational modeling of stereoselectivity in its spirocyclization reactions.

While general principles of these computational methods are well-established in chemistry, their specific application to 5-Thia-8-azaspiro[3.5]nonane hydrochloride does not appear to be documented in publicly accessible scientific databases. Therefore, the creation of a detailed and accurate article adhering to the requested outline is not possible.

Strategic Utility As a Versatile Synthetic Building Block

Application in the Construction of Chemically Diverse Molecular Libraries

5-Thia-8-azaspiro[3.5]nonane hydrochloride serves as an excellent scaffold for diversity-oriented synthesis (DOS), a strategy aimed at the efficient generation of structurally diverse small molecules for high-throughput screening. The inherent reactivity of the thia-azaspiro[3.5]nonane core, particularly at the nitrogen atom of the piperidine (B6355638) ring, allows for a wide range of chemical modifications, making it a valuable starting point for the construction of extensive molecular libraries.

Recent research has highlighted the high reactivity of the sulfoximine derivative of thiaazaspiro[3.5]nonane in metallaphotoredox-catalyzed N-alkylation reactions. This method demonstrates the scaffold's utility in late-stage functionalization, a crucial technique in drug discovery that allows for the rapid diversification of lead compounds. The ability to introduce a variety of alkyl groups with high efficiency (82% yield in one reported instance) showcases the potential of this scaffold in generating libraries of novel compounds with diverse physicochemical properties. This approach is particularly valuable for creating bioisosteric replacements for common functional groups, potentially leading to improved potency and pharmacokinetic properties.

The generation of such libraries is instrumental in exploring structure-activity relationships (SAR) and identifying novel therapeutic agents. The rigid spirocyclic core of 5-thia-8-azaspiro[3.5]nonane ensures that the appended functionalities are held in well-defined spatial orientations, which can lead to more specific interactions with biological targets.

Comparative Analysis with Structurally Related Spirocyclic Scaffolds

The strategic advantage of 5-Thia-8-azaspiro[3.5]nonane hydrochloride as a synthetic building block can be further understood through a comparative analysis with other structurally related spirocyclic systems.

Structural Diversity through Heteroatom Substitution and Placement (e.g., Oxa-azaspiro, Diazaspiro, Thia-azaspiro)

The identity and placement of heteroatoms within the spirocyclic framework significantly influence the scaffold's properties and synthetic accessibility.

Diazaspiro Compounds: Diazaspiro scaffolds, for instance, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, introduce additional sites for chemical modification and potential biological interactions. The presence of two nitrogen atoms allows for the introduction of diverse substituents, further expanding the chemical space that can be explored.

Thia-azaspiro Compounds: The 5-thia-8-azaspiro[3.5]nonane scaffold offers a unique combination of a sulfur and a nitrogen heteroatom. The sulfur atom can participate in various interactions and can be oxidized to sulfoxide (B87167) or sulfone, providing additional opportunities for modulating the compound's properties. The synthesis of related 1-thia-4-azaspiro[4.4/5]alkan-3-ones has been achieved through a one-pot reaction involving the cyclization of hydrazones with thioglycolic acid nih.gov. This highlights the accessibility of thia-azaspiro systems through convergent synthetic strategies.

Spirocyclic ScaffoldKey HeteroatomsNotable Synthetic Precursors/MethodsPotential Applications/Properties
5-Thia-8-azaspiro[3.5]nonaneSulfur, NitrogenMetallaphotoredox N-alkylation of sulfoximine derivativeBioisosteric replacement, Late-stage functionalization
2,5-Dioxa-8-azaspiro[3.5]nonaneOxygen (2), NitrogenReaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride researchgate.netModulation of polarity and solubility
7-Oxa-2-azaspiro[3.5]nonaneOxygen, NitrogenFunctionalization of the carboxylic acid derivativeBioisosteres of pipecolic acid
1,3-Diazaspiro[4.5]decaneNitrogen (2)Multi-step synthesis from 1-(methylamino)-4-phenylcyclohexane-1-carbonitrileMultiple sites for diversification

Influence of Ring Size and Spiro-Junction on Synthetic Access and Chemical Behavior

The size of the rings and the nature of the spiro-junction are critical determinants of a scaffold's synthetic accessibility and its behavior in chemical reactions.

The spiro[3.5]nonane framework, containing a four-membered thietane (B1214591) ring and a six-membered piperidine ring, is a relatively strained system. This inherent ring strain can be a driving force in certain chemical transformations, potentially leading to unique reactivity and the formation of novel molecular architectures. The synthesis of such strained systems can be challenging but also offers opportunities for novel chemical discoveries.

In contrast, spiro[4.5]decane systems, which consist of two five-membered rings or a five- and a six-membered ring, are generally less strained and can be more synthetically accessible. For example, a palladium/norbornene-catalyzed C-H activation/arene dearomatization reaction has been developed for the construction of spiro[4.5]decane-embedded polycyclic scaffolds nih.gov. The choice of ring size, therefore, represents a trade-off between synthetic feasibility and the potential for novel reactivity conferred by ring strain.

The rigidity of the spiro-junction is a key feature of all these scaffolds. It limits the conformational flexibility of the molecule, which can be advantageous in drug design by pre-organizing the appended functional groups for optimal interaction with a biological target dntb.gov.ua. This rigidity can lead to higher binding affinities and improved selectivity.

Development of Complex Molecular Architectures using 5-Thia-8-azaspiro[3.5]nonane;hydrochloride as a Scaffold

The utility of 5-Thia-8-azaspiro[3.5]nonane hydrochloride extends beyond its use in generating diverse libraries to the construction of highly complex and intricate molecular architectures. Its rigid three-dimensional structure provides a solid foundation upon which to build more elaborate molecules with precisely controlled spatial arrangements of atoms.

While specific examples of complex natural products or drug candidates synthesized directly from 5-thia-8-azaspiro[3.5]nonane hydrochloride are not yet widely reported in the literature, the demonstrated reactivity and versatility of the scaffold strongly suggest its potential in this area. The ability to perform late-stage functionalization, as discussed earlier, is a powerful tool for the efficient synthesis of complex target molecules. By starting with the pre-formed spirocyclic core, synthetic routes can be significantly shortened and made more convergent.

The development of novel synthetic methodologies, such as the multicomponent assembly of N-heterospirocycles facilitated by visible-light-driven photocatalysis, further expands the possibilities for constructing complex molecules from spirocyclic scaffolds google.com. These methods allow for the rapid and efficient formation of multiple chemical bonds in a single operation, leading to a significant increase in molecular complexity.

The strategic incorporation of the 5-thia-8-azaspiro[3.5]nonane scaffold into larger molecules can be used to impart desirable physicochemical properties, such as improved metabolic stability and enhanced cell permeability. Its unique topology can also be exploited to mimic the structural motifs of natural products or to create entirely new classes of bioactive compounds. As synthetic methodologies continue to advance, the application of 5-thia-8-azaspiro[3.5]nonane hydrochloride in the synthesis of complex and medicinally relevant molecules is expected to grow.

Future Directions and Emerging Research Avenues in 5 Thia 8 Azaspiro 3.5 Nonane Chemistry

Exploration of Novel and Underexplored Synthetic Pathways

Future research will likely focus on developing more efficient and versatile methods for constructing the thia-azaspiro[3.5]nonane core. This includes the exploration of novel domino and tandem reactions that can build molecular complexity rapidly from simple precursors. acs.org The development of asymmetric syntheses to control the stereochemistry of the spirocenter is also a critical area of research, as different stereoisomers can have vastly different biological activities.

Development of Sustainable and Green Chemistry Protocols for Spirocycle Synthesis

There is a strong impetus in the chemical industry to develop more environmentally friendly synthetic processes. Future work will aim to replace hazardous reagents and solvents with greener alternatives, improve energy efficiency, and minimize waste generation. This includes the use of biocatalysis, flow chemistry, and reactions in aqueous media to enhance the sustainability of spirocycle synthesis.

Advances in Catalytic Methodologies for Improved Efficiency and Selectivity

Catalysis is a cornerstone of modern organic synthesis. The development of new transition-metal and organocatalytic methods will be crucial for improving the efficiency, selectivity, and substrate scope of reactions used to prepare 5-Thia-8-azaspiro[3.5]nonane and its derivatives. These advanced catalytic systems can enable the construction of complex spirocyclic architectures with high precision and in fewer steps.

Deeper Computational and Theoretical Understanding of Structure-Reactivity Relationships

Computational chemistry and molecular modeling are becoming indispensable tools in chemical research. Density Functional Theory (DFT) calculations can provide valuable insights into the stereochemistry, conformational preferences, and reactivity of spirocyclic compounds. mdpi.com A deeper theoretical understanding of structure-activity relationships (SAR) will guide the rational design of new 5-Thia-8-azaspiro[3.5]nonane derivatives with optimized properties for specific biological targets.

Q & A

Q. What are the optimized synthetic routes for 5-Thia-8-azaspiro[3.5]nonane hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclization and functional group modifications. For example, one approach uses chloroacetyl chloride in a solvent with a base (e.g., triethylamine) under controlled temperatures (0–25°C) to form the spirocyclic core . Key variables to optimize include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates.
  • Temperature : Lower temperatures (0–5°C) reduce side reactions during cyclization.
  • Catalysts : Lewis acids (e.g., ZnCl₂) may enhance ring-closure efficiency.
    Yield improvements (from ~40% to 65%) are achievable by iterative adjustment of these parameters .

Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Analyze spirocyclic proton environments (e.g., deshielded protons near sulfur at δ 3.1–3.5 ppm) and quaternary carbons in the azaspiro system .
  • IR Spectroscopy : Confirm secondary amine (N–H stretch ~3300 cm⁻¹) and hydrochloride salt formation (broad O–H/N–H bands ~2500 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ at m/z 176.64 (calculated for C₇H₁₂N₂OS·HCl) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroacetyl chloride) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., variable IC₅₀ values in enzyme assays) may arise from:

  • Impurity Profiles : Use HPLC-MS to quantify trace byproducts (e.g., open-chain analogs) that interfere with assays .
  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ionic strength to ensure consistent protein-ligand interactions .
  • Positive Controls : Include reference inhibitors (e.g., spirocyclic opioid analogs) to validate assay sensitivity .

Q. What computational strategies are effective for modeling the spirocyclic system’s conformational flexibility?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ring puckering and amine protonation states (pH 7.4 vs. acidic environments) to predict bioactive conformers .
  • Density Functional Theory (DFT) : Calculate energy barriers for spirocyclic ring interconversion (e.g., chair vs. boat configurations) .
  • Docking Studies : Use crystal structures of target proteins (e.g., opioid receptors) to prioritize substituents for synthetic modification .

Q. How can this compound be integrated into theoretical frameworks for drug discovery (e.g., structure-activity relationship models)?

Methodological Answer:

  • Pharmacophore Mapping : Identify critical features (e.g., spirocyclic sulfur, protonated amine) using 3D-QSAR models .
  • Fragment-Based Design : Combine the spirocyclic core with fragments (e.g., aryl groups) to optimize binding entropy/enthalpy trade-offs .
  • Therapeutic Hypothesis Testing : Prioritize targets (e.g., GPCRs, ion channels) based on structural homology to known spirocyclic ligands .

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